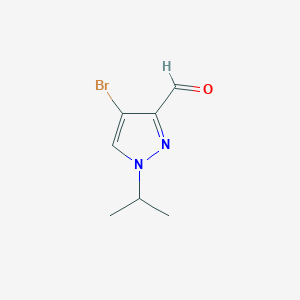

4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde

Description

BenchChem offers high-quality 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C7H9BrN2O |

|---|---|

Molecular Weight |

217.06 g/mol |

IUPAC Name |

4-bromo-1-propan-2-ylpyrazole-3-carbaldehyde |

InChI |

InChI=1S/C7H9BrN2O/c1-5(2)10-3-6(8)7(4-11)9-10/h3-5H,1-2H3 |

InChI Key |

WBDCDCSOCNWESB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=C(C(=N1)C=O)Br |

Origin of Product |

United States |

Foundational & Exploratory

Chemical properties of 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde

An In-Depth Technical Guide to the Chemical Properties and Applications of 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde

Introduction: A Versatile Scaffold in Modern Chemistry

4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure incorporates a pyrazole ring, a privileged scaffold known for its presence in numerous biologically active compounds and approved drugs.[1][2] The strategic placement of a bromine atom and a reactive carbaldehyde (aldehyde) group makes this molecule a highly versatile synthetic intermediate.[3] It serves as a foundational building block for constructing more complex molecular architectures, particularly in the pursuit of novel kinase inhibitors, which are at the forefront of targeted cancer therapy and treatment for other diseases driven by dysregulated cell signaling.[1][4][5][6]

This guide provides a comprehensive exploration of the chemical properties, reactivity, and synthetic utility of 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde. It is designed for scientists and drug development professionals, offering field-proven insights into its application, detailed experimental protocols for its key transformations, and an authoritative grounding in the underlying chemical principles.

Molecular Structure and Physicochemical Profile

The reactivity and utility of 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde are a direct consequence of its distinct functional groups:

-

Pyrazole Ring : A five-membered aromatic heterocycle with two adjacent nitrogen atoms. This core structure is metabolically stable and capable of participating in crucial hydrogen bonding interactions with biological targets, such as the hinge region of protein kinases.[4][7]

-

Carbaldehyde Group (-CHO) : A highly reactive functional group at the 3-position. It is an electrophilic center, readily undergoing nucleophilic addition and other transformations, which allows for extensive chemical modifications and the introduction of diverse molecular fragments.[3]

-

Bromine Atom (-Br) : Located at the 4-position, the bromine atom is a key functional handle for modern cross-coupling reactions. It provides a site for the strategic formation of new carbon-carbon or carbon-heteroatom bonds.

-

Isopropyl Group (-CH(CH₃)₂) : An alkyl substituent on the N1 nitrogen. This group enhances the molecule's lipophilicity and can be used to probe steric pockets within a target protein's binding site, influencing both potency and selectivity.[3]

Physicochemical Data Summary

| Property | Value |

| IUPAC Name | 4-Bromo-1-(propan-2-yl)-1H-pyrazole-3-carbaldehyde |

| Molecular Formula | C₇H₉BrN₂O |

| Molecular Weight | 217.07 g/mol |

| CAS Number | 1383855-42-2[8] |

| Physical Form | Powder or crystals |

| Storage | Sealed in dry, 2-8°C |

Synthesis via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich heterocycles, and it represents a common strategy for the synthesis of pyrazole-3(4)-carbaldehydes.[9][10] This transformation utilizes a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce an aldehyde group onto a suitable precursor.

Conceptual Synthesis Workflow

Caption: Vilsmeier-Haack synthesis workflow.

Experimental Protocol: Synthesis of 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde

This protocol is a representative example based on established Vilsmeier-Haack procedures for similar pyrazoles.[11]

-

Reagent Preparation : In a three-necked flask under an inert atmosphere (Argon or Nitrogen), cool N,N-dimethylformamide (DMF, 4.0 equiv.) to 0°C with an ice bath.

-

Vilsmeier Reagent Formation : Add phosphoryl chloride (POCl₃, 1.5 equiv.) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10°C. After the addition is complete, allow the mixture to stir for 30 minutes at 0°C.

-

Substrate Addition : Add the appropriate hydrazone precursor (1.0 equiv.), such as the phenylhydrazone of 3-bromo-2-oxopropanal, to the reaction mixture portion-wise.

-

Reaction : After the addition, slowly warm the mixture to room temperature and then heat to 70-80°C. Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).

-

Quenching and Work-up : Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with stirring.

-

Neutralization : Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

-

Extraction : Extract the product from the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 100 mL).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Chemical Reactivity and Key Transformations

The synthetic power of 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde stems from the orthogonal reactivity of its two primary functional handles: the aldehyde group and the carbon-bromine bond.

Reactions of the Aldehyde Group: The Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis, enabling the conversion of aldehydes and ketones into alkenes with a high degree of regiochemical control.[12][13] For 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde, this reaction provides a reliable method for extending the carbon skeleton at the 3-position. The reaction proceeds through the nucleophilic attack of a phosphorus ylide (Wittig reagent) on the aldehyde's carbonyl carbon, followed by the formation of an oxaphosphetane intermediate which collapses to form the desired alkene and a stable triphenylphosphine oxide byproduct.[13][14]

Caption: General mechanism of the Wittig reaction.

-

Ylide Generation : In a flame-dried flask under an inert atmosphere, suspend the desired phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.2 equiv.) in anhydrous THF. Cool the suspension to 0°C.

-

Add a strong base, such as n-butyllithium (n-BuLi, 1.1 equiv.), dropwise. The formation of the ylide is often indicated by a distinct color change (e.g., to deep orange or red). Stir the mixture at this temperature for 1 hour.

-

Aldehyde Addition : Dissolve 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde (1.0 equiv.) in anhydrous THF and add it dropwise to the ylide solution at 0°C.

-

Reaction : Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.

-

Quenching : Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction and Purification : Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via flash chromatography to isolate the target alkene.

Reactions at the C-Br Bond: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning transformation that forms a carbon-carbon bond between an organohalide and an organoboron species, catalyzed by a palladium complex.[15] This reaction is arguably the most important transformation for 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde in the context of drug discovery.[1] It allows for the facile introduction of a wide array of aryl and heteroaryl groups at the 4-position, which is a common strategy for modulating the selectivity and physicochemical properties of kinase inhibitors.[1]

The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with the boronic acid (in the presence of a base), and reductive elimination to form the new C-C bond and regenerate the active palladium(0) catalyst.[16][17]

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

-

Reaction Setup : To a reaction vessel (e.g., a Schlenk tube or microwave vial), add 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., Na₂CO₃ or K₃PO₄, 2.5 equiv.).[16]

-

Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Solvent Addition : Add a degassed solvent system, typically a mixture such as 1,4-dioxane and water (e.g., 4:1 ratio).[16]

-

Heating : Heat the reaction mixture with stirring at a temperature between 80-100°C. Microwave irradiation can often significantly reduce reaction times.[16] Monitor the reaction by TLC or LC-MS.

-

Work-up : After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Purification : Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography to obtain the coupled product. It is important to note that dehalogenation (replacement of bromine with hydrogen) can sometimes be a competing side reaction.[18][19]

Application Spotlight: A Building Block for Kinase Inhibitors

The pyrazole core is a bioisostere for other hinge-binding motifs and is central to the design of many kinase inhibitors.[1][4][6] Dysregulation of protein kinases is a hallmark of many cancers, making them a major focus of drug discovery.[1] 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde provides a strategic starting point for creating libraries of potential inhibitors. The N1-isopropyl group can probe lipophilic pockets, while the C3 and C4 positions allow for the systematic exploration of the chemical space around the pyrazole core to optimize potency and selectivity.

Drug Discovery Workflow

Caption: Drug discovery workflow using the title compound.

Spectroscopic and Analytical Characterization

While a dedicated spectrum for this specific molecule is not publicly available, its structure allows for predictable spectroscopic signatures.

| Technique | Expected Features |

| ¹H NMR | - Singlet for the pyrazole C5-H proton (~8.0-8.5 ppm).- Singlet for the aldehyde proton (-CHO) (~9.5-10.0 ppm).- Septet for the isopropyl methine proton (-CH) and a doublet for the isopropyl methyl protons (-CH₃). |

| ¹³C NMR | - Signal for the aldehyde carbonyl carbon (~180-190 ppm).- Signals for the pyrazole ring carbons, with the C-Br carbon appearing at a characteristic upfield shift.- Signals for the isopropyl carbons. |

| IR Spectroscopy | - Strong C=O stretching vibration for the aldehyde (~1680-1700 cm⁻¹).- C-H stretching vibrations for the aromatic and alkyl groups. |

| Mass Spec. | - A characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of one bromine atom (⁷⁹Br/⁸¹Br). |

Safety and Handling

Based on related brominated pyrazoles and aldehydes, 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde should be handled with care in a well-ventilated fume hood.[20]

-

GHS Hazard Statements (Predicted) : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Personal Protective Equipment (PPE) : Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage : Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde stands out as a powerful and versatile intermediate in modern organic synthesis. The distinct and predictable reactivity of its aldehyde and bromo-substituents provides chemists with a robust platform for molecular construction. Its application as a scaffold for kinase inhibitors underscores its importance in medicinal chemistry and the ongoing quest for targeted therapeutics. The synthetic protocols and chemical principles outlined in this guide provide a solid foundation for researchers to harness the full potential of this valuable chemical building block.[3]

References

-

Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (2023). ACS Medicinal Chemistry Letters. [Link]

-

Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (2023). ACS Publications. [Link]

-

Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (2023). ACS Publications. [Link]

-

Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Scilit. [Link]

-

Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011). ResearchGate. [Link]

-

An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. (2003). Tetrahedron Letters. [Link]

-

Wittig Reaction. Organic Chemistry Portal. [Link]

-

Wittig reaction. Wikipedia. [Link]

-

Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl. [Link]

-

4-bromo-1-isopropyl-1h-pyrazole (C6H9BrN2). PubChemLite. [Link]

-

The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate. [Link]

-

4-Bromopyrazole. PubChem. [Link]

-

Suzuki reaction. Wikipedia. [Link]

-

Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

-

The Wittig Reaction. (2023). Chemistry LibreTexts. [Link]

-

Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry. [Link]

- Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.

-

4-Bromo-1-isopropyl-1H-pyrazole-3-carboxylic acid. MilliporeSigma. [Link]

-

Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011). ARKIVOC. [Link]

-

4-Bromo-1H-pyrazole-3-carboxylic acid. PubChem. [Link]

-

3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. [Link]

-

Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. (2021). National Center for Biotechnology Information. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds” - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scilit.com [scilit.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 1383855-42-2|4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde|BLDpharm [bldpharm.com]

- 9. researchgate.net [researchgate.net]

- 10. quod.lib.umich.edu [quod.lib.umich.edu]

- 11. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Wittig reaction - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. scribd.com [scribd.com]

- 19. researchgate.net [researchgate.net]

- 20. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde CAS number and molecular weight

An In-Depth Technical Guide to 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. We will delve into its chemical properties, synthesis, and potential applications, offering insights grounded in established scientific principles.

Introduction: The Significance of Substituted Pyrazoles

Pyrazole and its derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of drug discovery. The pyrazole ring system is a key structural motif found in a variety of biologically active molecules, exhibiting a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The strategic functionalization of the pyrazole core allows for the fine-tuning of a compound's physicochemical properties and biological activity, making pyrazole-based scaffolds versatile building blocks in the design of novel therapeutic agents.

Physicochemical Properties

4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde is a substituted pyrazole characterized by the presence of a bromo group at the 4-position, an isopropyl group at the 1-position, and a carbaldehyde (formyl) group at the 3-position. These functional groups impart specific reactivity and potential for further chemical modification.

| Property | Value | Source |

| CAS Number | 1383855-42-2 | [1] |

| Molecular Formula | C7H9BrN2O | |

| Molecular Weight | 217.06 g/mol | Calculated |

| Appearance | Likely a solid at room temperature | Inferred from related compounds |

Synthesis of 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde

The synthesis of pyrazole-3-carbaldehydes is often achieved through the formylation of a pyrazole precursor. A common and effective method for this transformation is the Vilsmeier-Haack reaction.[2][3] This reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl3) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic or heterocyclic ring.

Proposed Synthetic Workflow: Vilsmeier-Haack Reaction

A plausible synthetic route to 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde would involve the Vilsmeier-Haack formylation of 4-bromo-1-isopropyl-1H-pyrazole.

Caption: Synthetic workflow for the Vilsmeier-Haack formylation.

Detailed Experimental Protocol (Hypothetical)

Caution: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

-

Vilsmeier Reagent Preparation: In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) to 0-5 °C with an ice bath. To the cooled DMF, add phosphorus oxychloride (POCl3) dropwise with vigorous stirring, ensuring the temperature is maintained below 10 °C. Stir the mixture at this temperature for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.

-

Formylation: Dissolve 4-bromo-1-isopropyl-1H-pyrazole in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to an appropriate temperature (e.g., 60-80 °C) for several hours to drive the reaction to completion. Monitor the reaction progress by a suitable technique, such as Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until it reaches a neutral or slightly basic pH. The crude product may precipitate out of the solution or can be extracted with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product can be purified by techniques such as column chromatography on silica gel or recrystallization to yield the pure 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde.

Potential Applications in Drug Discovery and Organic Synthesis

The aldehyde functional group in 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde is a versatile handle for a wide array of chemical transformations. This allows for its use as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Caption: Potential synthetic transformations of the title compound.

-

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 4-bromo-1-isopropyl-1H-pyrazole-3-carboxylic acid, which is another valuable building block for amide bond formation.

-

Reduction: Reduction of the aldehyde would yield the corresponding alcohol, which can be used in ether or ester synthesis.

-

Condensation Reactions: The aldehyde can undergo condensation reactions with various amines to form Schiff bases or with active methylene compounds in reactions like the Knoevenagel condensation. These reactions are pivotal in the synthesis of diverse heterocyclic systems.

-

Wittig Reaction: The Wittig reaction would allow for the conversion of the formyl group into a vinyl group, providing a route to alkene-substituted pyrazoles.

The presence of the bromo substituent also opens up possibilities for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions, enabling the introduction of a wide range of aryl, vinyl, or alkynyl groups at the 4-position of the pyrazole ring. This multi-faceted reactivity makes 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde a highly valuable intermediate for generating libraries of novel compounds for high-throughput screening in drug discovery programs.

Safety and Handling

Conclusion

4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde is a strategically functionalized pyrazole derivative with significant potential as a building block in organic synthesis and medicinal chemistry. Its defined chemical properties and versatile reactivity, particularly of the aldehyde and bromo groups, allow for the construction of a diverse array of more complex molecules. The synthetic route via the Vilsmeier-Haack reaction provides a reliable method for its preparation. Further exploration of the chemistry of this compound is likely to lead to the discovery of novel molecules with interesting biological activities.

References

-

ResearchGate. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]

Sources

Solubility profile of 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that governs its processability, formulation, and ultimate bioavailability. This guide provides a comprehensive technical framework for determining and understanding the solubility profile of 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde, a heterocyclic aldehyde with potential applications in drug discovery. While specific experimental data for this compound is not publicly available, this document outlines the fundamental principles of solubility, details robust experimental protocols for its determination, and discusses the interpretation of solubility data in the context of pharmaceutical development. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a thorough understanding of the solubility characteristics of novel molecular entities.

Introduction: The Central Role of Solubility in Drug Development

4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. As with any potential drug candidate, a thorough understanding of its physicochemical properties is paramount for successful development. Among these, solubility is a cornerstone parameter that influences a wide array of critical processes, including:

-

Reaction Kinetics and Purification: The choice of solvent for synthesis and crystallization is dictated by the solubility of the compound and its impurities.

-

Formulation Development: The ability to dissolve the drug in a suitable solvent system is essential for creating viable dosage forms, such as oral solutions, injectables, or topical preparations.

-

Bioavailability: For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption into the bloodstream. Poor solubility is a major contributor to low and variable bioavailability.[1]

Given the importance of this parameter, the systematic evaluation of the solubility of 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde in a range of organic solvents is a critical early-stage activity in its development pathway.

Theoretical Framework: The Energetics of Dissolution

The dissolution of a crystalline solute in a solvent is a complex thermodynamic process governed by the interplay of intermolecular forces. The overall Gibbs free energy of solution (ΔG_sol) must be negative for dissolution to occur spontaneously. This process can be conceptually broken down into three steps:

-

Lattice Energy (ΔH_lattice): The energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice. For a stable crystal, this is an endothermic process (ΔH > 0).

-

Cavitation Energy (ΔH_cavity): The energy required to create a cavity in the solvent large enough to accommodate a solute molecule. This is also an endothermic process.

-

Solvation Energy (ΔH_solvation): The energy released when the solute molecule is inserted into the solvent cavity and interacts with the surrounding solvent molecules. This is an exothermic process (ΔH < 0).

The interplay of these factors determines the extent to which a solute will dissolve in a given solvent. A simplified representation of this relationship is shown below.

Caption: Interplay of factors governing the solubility of a compound.

For 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde, the presence of a polar carbaldehyde group and nitrogen atoms in the pyrazole ring suggests the potential for hydrogen bonding and dipole-dipole interactions. Therefore, its solubility is expected to be higher in polar organic solvents.

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the equilibrium or thermodynamic solubility of a compound is the shake-flask method .[2] This technique measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Principle

An excess amount of the solid compound is added to the solvent of interest. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the rate of dissolution of the solid is equal to the rate of precipitation from the solution. The concentration of the dissolved solute in the supernatant is then measured, which represents the thermodynamic solubility.

Detailed Experimental Protocol

Materials:

-

4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde (solid)

-

A panel of organic solvents of varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, heptane)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated pipettes

-

Validated analytical system for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of solid 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a known volume of each organic solvent to the respective vials.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study beforehand by taking measurements at various time points (e.g., 24, 48, 72 hours) to confirm that the concentration is no longer changing.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a moderate speed to pellet the undissolved solid.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant.

-

Dilution: Dilute the aliquot with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method to determine the concentration of the dissolved compound.[3]

-

Calculation: Calculate the solubility, taking into account the dilution factor. The results are typically expressed in units of mg/mL or mol/L.

Caption: Experimental workflow for the shake-flask solubility determination method.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents.

Table 1: Hypothetical Solubility Profile of 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde at 25 °C

| Solvent | Dielectric Constant (approx.) | Solubility (mg/mL) | Classification |

| Heptane | 1.9 | < 0.1 | Practically Insoluble |

| Toluene | 2.4 | 1.5 | Sparingly Soluble |

| Dichloromethane | 9.1 | 25.0 | Soluble |

| Ethyl Acetate | 6.0 | 15.0 | Soluble |

| Acetone | 21.0 | > 100 | Freely Soluble |

| Ethanol | 24.5 | > 100 | Freely Soluble |

| Methanol | 32.7 | > 100 | Freely Soluble |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental determination is required.

Interpretation:

The hypothetical data suggests a strong correlation between solvent polarity and the solubility of the compound. The low solubility in non-polar solvents like heptane and toluene, and high solubility in polar protic (methanol, ethanol) and aprotic (acetone) solvents, is consistent with the presence of polar functional groups in the molecule. This information is invaluable for selecting appropriate solvents for:

-

Crystallization: A solvent system where the compound has moderate solubility at room temperature and lower solubility at colder temperatures would be ideal.

-

Chromatographic Purification: A mixture of solvents with differing polarities can be used to achieve optimal separation.

-

Formulation: For a liquid formulation, a solvent in which the compound is freely soluble would be chosen.

The Role of Predictive Models in Early-Stage Development

In the early phases of drug discovery, when the amount of available compound is limited, in-silico predictive models can provide valuable initial estimates of solubility.[4] These methods include:

-

Quantitative Structure-Property Relationship (QSPR): These models use molecular descriptors to build statistical relationships between the chemical structure and its solubility.[5]

-

Machine Learning and AI: Modern approaches utilize machine learning algorithms trained on large datasets of known solubility data to predict the solubility of new compounds with increasing accuracy.[6][7][8][9]

While these predictive tools are powerful for screening large numbers of virtual compounds, they are not a substitute for experimental determination.[5] Experimental data remains the gold standard for regulatory submissions and late-stage development decisions.

Conclusion

The solubility of 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde in organic solvents is a fundamental property that will profoundly impact its development as a potential pharmaceutical agent. This guide has provided a comprehensive overview of the theoretical principles, experimental methodologies, and data interpretation required to establish a robust solubility profile. By following the detailed shake-flask protocol and employing validated analytical techniques, researchers can generate the high-quality data necessary to make informed decisions regarding solvent selection for synthesis, purification, and formulation, thereby accelerating the compound's journey through the development pipeline.

References

-

Anumalagundam, S. solubility experimental methods.pptx. [Link]

-

Foscarini, S., et al. (2024, May 18). Predicting drug solubility in organic solvents mixtures. [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. [Link]

-

Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

Avdeef, A. (2020, November 13). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature. [Link]

-

MIT News. (2025, August 19). A new model predicts how molecules will dissolve in different solvents. [Link]

-

Ye, Z., & Ouyang, D. (2021, December 11). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics. [Link]

-

Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. ResearchGate. [Link]

Sources

- 1. rheolution.com [rheolution.com]

- 2. researchgate.net [researchgate.net]

- 3. solubility experimental methods.pptx [slideshare.net]

- 4. lifechemicals.com [lifechemicals.com]

- 5. research.unipd.it [research.unipd.it]

- 6. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A new model predicts how molecules will dissolve in different solvents | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 8. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Technical Monograph: Spectroscopic Characterization of 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde

The following technical guide provides an in-depth spectroscopic characterization of 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde . This document is structured to assist researchers in the identification, verification, and utilization of this scaffold in medicinal chemistry.

Executive Summary & Compound Profile

4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde is a critical intermediate in the synthesis of biologically active pyrazoles. The presence of the bromine atom at the C4 position allows for subsequent palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the C3-aldehyde serves as a versatile handle for reductive aminations or olefinations.

Structural Logic

-

Substituents:

-

N1: Isopropyl group (steric bulk, solubility).

-

C3: Carbaldehyde (electrophilic center).

-

C4: Bromine (halogen handle).

-

C5: Proton (diagnostic aromatic signal).

-

Synthesis & Sample Preparation

To understand the spectral impurities often found with this compound, one must understand its genesis. The direct Vilsmeier-Haack formylation of 4-bromopyrazoles typically fails to place the aldehyde at C3 due to electronic directing effects. Consequently, this compound is most reliably generated via the Oxidation of the C3-Alcohol or Reduction of the C3-Ester .

Recommended Workflow

The following Graphviz diagram outlines the logical synthesis and characterization workflow.

Figure 1: Synthetic route from the commercially available ester precursor to the target aldehyde.

NMR Sample Preparation Protocol

-

Solvent Selection: Chloroform-d (CDCl₃) is the standard solvent. It minimizes H-bonding with the aldehyde and provides a clear window for the isopropyl signals.

-

Note: If the aldehyde hydrate is suspected, use DMSO-d₆ to differentiate the free aldehyde from the gem-diol.

-

-

Concentration: 10–15 mg of sample in 0.6 mL solvent.

-

Reference: Calibrate to residual CHCl₃ at 7.26 ppm (1H) and 77.16 ppm (13C).

1H NMR Spectral Analysis

The proton NMR spectrum is characterized by four distinct signal sets. The absence of coupling between the aldehyde proton and the ring proton simplifies the assignment.

Predicted Experimental Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment | Structural Context |

| 9.92 – 10.05 | Singlet (s) | 1H | - | CHO | Aldehyde proton. Highly deshielded due to anisotropy of C=O. |

| 7.55 – 7.65 | Singlet (s) | 1H | - | H-5 | Pyrazole ring proton. Deshielded by adjacent N1 and C4-Br. |

| 4.45 – 4.58 | Septet (sep) | 1H | J ≈ 6.7 Hz | N-CH | Isopropyl methine. Deshielded by N1 attachment. |

| 1.48 – 1.55 | Doublet (d) | 6H | J ≈ 6.7 Hz | CH₃ | Isopropyl methyls. chemically equivalent. |

Mechanistic Insight

-

The H-5 Singlet: In many pyrazoles, H-5 and H-3 couple to each other. Here, C4 is substituted with Bromine and C3 with Carbonyl, leaving H-5 isolated. This results in a sharp singlet, confirming the 3,4-disubstitution pattern.

-

Aldehyde Shift: If this signal appears upfield (e.g., ~5-6 ppm) or broadens, check for hydrate formation , which is common in electron-deficient aldehydes stored in wet solvents.

13C NMR Spectral Analysis

The Carbon-13 spectrum provides definitive proof of the regiochemistry, particularly distinguishing C3 from C5.

Predicted Experimental Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Electronic Environment |

| 184.5 – 186.0 | C=O | Aldehyde | Typical carbonyl resonance. |

| 145.0 – 148.0 | Cq (Quaternary) | C-3 | Ipso to the aldehyde. Deshielded by the electron-withdrawing carbonyl. |

| 128.0 – 132.0 | CH | C-5 | Aromatic CH adjacent to Nitrogen. |

| 95.0 – 98.0 | Cq (Quaternary) | C-4 | Ipso to Bromine. Upfield shifted due to the "Heavy Atom Effect" of Bromine. |

| 54.0 – 56.0 | CH | N-CH | Isopropyl methine. |

| 22.0 – 23.0 | CH₃ | CH₃ | Isopropyl methyls. |

Diagnostic Correlations

-

C-4 vs C-3: The most critical distinction is the upfield shift of C-4 (~96 ppm) . An unsubstituted C4 would appear around 105-110 ppm. The presence of Bromine shields this carbon relative to a proton, despite Bromine's electronegativity, due to spin-orbit coupling effects.

-

HSQC: The proton at ~7.60 ppm will correlate with the carbon at ~130 ppm (C-5), confirming the ring proton location.

Structural Validation Logic

To ensure the compound is not the regioisomer (e.g., 1-isopropyl-3-bromo-4-carbaldehyde), use the following logic visualized in the diagram below.

Figure 2: Decision tree for validating the structural integrity of the pyrazole scaffold.

References & Authoritative Sources

-

PubChem Database. 4-Bromo-1-isopropyl-1H-pyrazole-3-carboxylic acid (Analogous Precursor). National Library of Medicine. Available at: [Link]

-

Royal Society of Chemistry (RSC). General methods for Pyrazole Synthesis and Vilsmeier-Haack Formylation. ChemSpider/RSC Journals. Available at: [Link]

-

Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (Standard text for chemical shift principles).

Disclaimer: The spectral data provided above are high-confidence predicted values based on structural analogs and standard substituent effects (increment systems). Batch-specific variations may occur due to concentration, solvent purity, and temperature.

Sources

Safety Data Sheet (SDS) and handling precautions for 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde

An In-Depth Technical Guide to the Safe Handling of 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the safety protocols and handling precautions for 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde. As a substituted pyrazole derivative, this compound is a valuable intermediate in medicinal chemistry and drug development.[1] Its reactivity, centered around the aldehyde functional group, makes it a versatile building block, but also necessitates a thorough understanding of its potential hazards to ensure safe laboratory practice.[1] This document synthesizes the best available safety data from closely related structural analogues to provide a robust framework for risk mitigation.

Hazard Identification and GHS Classification

While a specific Safety Data Sheet (SDS) for 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde is not publicly available, a consistent hazard profile can be established by analyzing data for analogous bromo-pyrazole compounds. The primary hazards are consistently identified across this chemical class.[2][3]

Signal Word: Warning [2][4][5][6]

GHS Pictogram:

Table 1: Summary of GHS Hazard Classifications for Bromo-Pyrazole Analogues

| Hazard Class | Hazard Category | Hazard Statement | Source |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [2][4][7][8] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2][3][5][9] |

| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation | [2][3][5][9] |

| Specific Target Organ Toxicity - Single Exposure (STOT-SE) | Category 3 | H335: May cause respiratory irritation | [3][5][9][10] |

The causality for these classifications stems from the chemical nature of halogenated heterocyclic aldehydes. The aldehyde group can be reactive, and the overall molecule can irritate mucous membranes and skin upon contact. The "May cause respiratory irritation" (H335) classification is particularly critical, as it dictates the need for stringent engineering controls to prevent inhalation.[5][9]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory. This self-validating system ensures that procedural failures do not immediately result in exposure.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of solid 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This is a non-negotiable control measure directly necessitated by the H335 "May cause respiratory irritation" hazard.[11][12] The fume hood's exhaust ventilation protects the user from inhaling dust or vapors.[11]

Personal Protective Equipment (PPE)

The selection of PPE is directly informed by the GHS hazard classifications.

-

Eye and Face Protection : Due to the H319 "Causes serious eye irritation" classification, tight-sealing safety goggles or a full-face shield are required.[5][11] Standard safety glasses do not provide adequate protection from dust or splashes.

-

Hand Protection : Wear nitrile rubber gloves with a minimum thickness of 0.11 mm.[11] Always inspect gloves for tears or punctures before use. Given the H315 "Causes skin irritation" hazard, it is crucial to avoid direct skin contact. Contaminated gloves must be disposed of properly, and hands should be washed thoroughly after handling the compound.[11][13]

-

Skin and Body Protection : A lab coat must be worn and kept fully fastened.[14] For larger quantities or tasks with a higher risk of spillage, a chemical-resistant apron is recommended.[14]

The following diagram illustrates the logical relationship between identified hazards and the required safety barriers.

Caption: Hazard-Control Logic Diagram.

Safe Handling and Storage Protocols

Adherence to strict protocols during handling and storage is essential to minimize risk.

Handling

-

Avoid Dust Formation : When handling the solid material, use techniques that minimize the generation of dust.[4][15]

-

Ventilation : Ensure adequate ventilation at all times by working exclusively in a chemical fume hood.[4][13]

-

Hygiene : Wash hands and any exposed skin thoroughly after handling.[2][4] Do not eat, drink, or smoke in the laboratory area where this chemical is used.[4][14]

-

Incompatible Materials : Avoid contact with strong oxidizing agents, strong bases, and amines.[4]

Storage

-

Container : Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][11][15]

-

Atmosphere : For long-term stability and to prevent reaction with atmospheric components, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.[4][16]

-

Location : Store in a locked cabinet or a designated area for toxic and hazardous chemicals.[4][14]

Emergency and First-Aid Procedures

In case of accidental exposure, immediate and appropriate action is critical.

Table 2: First-Aid Measures

| Exposure Route | Procedure | Source |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If symptoms persist or if the person feels unwell, call a POISON CENTER or doctor.[2][4] | |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[4][10][15] | |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get immediate medical attention.[2][4][15] | |

| Ingestion | Rinse mouth with water. Call a POISON CENTER or doctor if you feel unwell. Never give anything by mouth to an unconscious person.[4][13][17] |

Accidental Release and Disposal

Accidental Release Measures

-

Personal Precautions : Ensure adequate ventilation and wear all required PPE as described in Section 2.2. Evacuate personnel from the immediate area.[15][18]

-

Containment and Clean-up : For a solid spill, carefully sweep up the material, avoiding dust formation, and shovel it into a suitable, labeled container for disposal.[15][18] Do not let the product enter drains or the environment.[11][15]

Disposal

-

Waste Classification : This material must be treated as hazardous waste.

-

Procedure : Dispose of the contents and container at an approved waste disposal plant in accordance with local, state, and federal regulations.[2][4][19] Do not dispose of it down the drain or in regular trash.[19] Always consult with your institution's Environmental Health and Safety (EHS) office for specific guidance.[19]

The following workflow provides a step-by-step guide for the safe lifecycle management of this compound in a laboratory setting.

Caption: Safe Laboratory Workflow for Handling the Compound.

References

- 4 - SAFETY DATA SHEET. (n.d.).

- PubChem. (n.d.). 4-Bromopyrazole. National Institutes of Health.

- ChemicalBook. (n.d.). Pyrazole - Safety Data Sheet.

- Thermo Fisher Scientific. (2025, September 19). SAFETY DATA SHEET.

- Medline. (n.d.). Safety Data Sheet.

- Combi-Blocks, Inc. (2023, January 02). JP-8844 - Safety Data Sheet.

- BenchChem. (2025). Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals.

- ChemScene. (n.d.). 3-Bromo-1H-pyrazole.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET 4-Bromo-3-methylpyrazole.

- Sigma-Aldrich. (n.d.). 4-Bromo-1-isopropyl-1H-pyrazole-3-carboxylic acid.

- Thermo Fisher Scientific. (2025, September 19). SAFETY DATA SHEET 3-Amino-4-bromo-1-methyl-1H-pyrazole.

- ChemicalBook. (2025, July 26). 3-BROMO-1H-PYRAZOLE - Safety Data Sheet.

- Fisher Scientific. (2024, February 27). SAFETY DATA SHEET 3-Amino-4-bromo-1H-pyrazole.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET 1H-Pyrazole.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester, 98%.

- PubChem. (n.d.). 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde. National Institutes of Health.

- BenchChem. (n.d.). An In-depth Technical Guide to the Reactivity and Functional Groups of 1-isopropyl-1H-pyrazole-4-carbaldehyde.

- Boron Molecular. (2018, September 03). Safety Data Sheet.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde | C5H5BrN2O | CID 2794634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.at [fishersci.at]

- 6. 4-Bromo-1-isopropyl-1H-pyrazole-3-carboxylic acid | 1006451-37-1 [sigmaaldrich.com]

- 7. chemscene.com [chemscene.com]

- 8. 3-BROMO-1H-PYRAZOLE - Safety Data Sheet [chemicalbook.com]

- 9. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.fi [fishersci.fi]

- 11. chemicalbook.com [chemicalbook.com]

- 12. boronmolecular.com [boronmolecular.com]

- 13. fishersci.com [fishersci.com]

- 14. medline.com [medline.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. fishersci.ca [fishersci.ca]

- 17. combi-blocks.com [combi-blocks.com]

- 18. fishersci.ie [fishersci.ie]

- 19. pdf.benchchem.com [pdf.benchchem.com]

The Ascendant Role of 1-Isopropyl-1H-Pyrazole Derivatives in Modern Medicinal Chemistry: A Technical Guide

Abstract

The pyrazole nucleus stands as a cornerstone in heterocyclic chemistry, renowned for its versatile pharmacophoric properties. Within this esteemed class of compounds, 1-isopropyl-1H-pyrazole derivatives have emerged as a particularly promising scaffold in contemporary drug discovery. The strategic introduction of the isopropyl group at the N1 position often imparts favorable pharmacokinetic and pharmacodynamic properties, leading to enhanced biological activity. This in-depth technical guide provides a comprehensive literature review of 1-isopropyl-1H-pyrazole derivatives, traversing their synthesis, structure-activity relationships (SAR), and applications in medicinal chemistry. We will delve into their roles as potent anticancer, antimicrobial, and anti-inflammatory agents, supported by detailed experimental protocols, quantitative data, and mechanistic insights. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this important chemical scaffold.

Introduction: The Strategic Significance of the 1-Isopropyl-1H-Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its appeal lies in its metabolic stability, ability to engage in various non-covalent interactions, and synthetic tractability. The substitution at the N1 position of the pyrazole ring is a critical determinant of its biological activity, influencing its orientation within target binding sites and its overall physicochemical properties.

The 1-isopropyl group, in particular, has garnered significant attention for several key reasons:

-

Lipophilicity and Oral Bioavailability: The isopropyl moiety enhances the lipophilicity of the molecule, which can improve membrane permeability and, consequently, oral bioavailability.

-

Metabolic Stability: The branched nature of the isopropyl group can sterically hinder metabolic enzymes, leading to increased metabolic stability and a longer in vivo half-life.

-

Fine-tuning of Potency and Selectivity: The size and shape of the isopropyl group can be optimal for fitting into specific hydrophobic pockets of target proteins, thereby enhancing potency and selectivity.

This guide will explore the chemical and biological landscape of 1-isopropyl-1H-pyrazole derivatives, with a focus on their therapeutic applications.

Synthetic Strategies for 1-Isopropyl-1H-Pyrazole Derivatives

The synthesis of the 1-isopropyl-1H-pyrazole core and its derivatives can be approached through several strategic routes. The choice of a particular synthetic pathway often depends on the availability of starting materials, the desired substitution pattern, and the scalability of the process.

General Synthesis of the 1-Isopropyl-1H-Pyrazole Core

A common and straightforward method for the synthesis of the 1-isopropyl-3-methyl-1H-pyrazole core involves the condensation of isopropylhydrazine with a 1,3-dicarbonyl compound, such as acetylacetone.[1][3]

Workflow for the Synthesis of the 1-Isopropyl-1H-Pyrazole Core

Caption: A generalized workflow for the synthesis of the 1-isopropyl-3-methyl-1H-pyrazole core.

Synthesis of Functionalized 1-Isopropyl-1H-Pyrazole Derivatives

For medicinal chemistry applications, further functionalization of the pyrazole ring is often necessary. A versatile intermediate is 1-isopropyl-3-methyl-4-nitro-1H-pyrazole, which can be synthesized and subsequently modified.

Experimental Protocol: Synthesis of 1-Isopropyl-3-methyl-4-nitro-1H-pyrazole [3][4]

Step 1: Synthesis of 1-isopropyl-3-methyl-1H-pyrazole

-

To a solution of isopropylhydrazine (1.0 equivalent) in ethanol, add a catalytic amount of glacial acetic acid.

-

Slowly add acetylacetone (1.0 equivalent) to the solution at room temperature.

-

Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Step 2: Nitration of 1-isopropyl-3-methyl-1H-pyrazole

-

Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0°C.

-

Slowly add 1-isopropyl-3-methyl-1H-pyrazole (1.0 equivalent) to the cold nitrating mixture, ensuring the temperature remains below 10°C.

-

Stir the reaction at room temperature for several hours, monitoring by TLC.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-isopropyl-3-methyl-4-nitro-1H-pyrazole.

Synthetic Workflow for Functionalization

Caption: A synthetic workflow for the functionalization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole.[4]

1-Isopropyl-1H-Pyrazole Derivatives as Anticancer Agents

The 1-isopropyl-1H-pyrazole scaffold has proven to be a fertile ground for the discovery of novel anticancer agents, particularly as kinase inhibitors.

Kinase Inhibition: Targeting Uncontrolled Cell Proliferation

Protein kinases are a class of enzymes that play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Representative Kinase Signaling Pathway (MAPK/ERK)

Caption: A simplified representation of the MAPK/ERK signaling pathway, a common target for kinase inhibitors in cancer therapy.

RET Kinase Inhibitors

A notable success story for 1-isopropyl-1H-pyrazole derivatives is their development as potent and selective inhibitors of the REarranged during Transfection (RET) kinase. Activating mutations in the RET proto-oncogene are drivers in several types of cancer, including thyroid and lung cancers.

A series of 5-amino-1-isopropyl-1H-pyrazole-4-carboxamide derivatives have shown significant inhibitory activity against both wild-type RET and clinically relevant mutants.

Structure-Activity Relationship (SAR) Insights:

-

C3-Substituent: The presence of a 5-cyclopropylisoxazol-3-yl group at the C3 position of the pyrazole ring was found to be crucial for potent RET inhibition.

-

C5-Amine Linker: A carboxamide linker at the C5 position demonstrated favorable activity.

Table 1: Biological Activity of a Lead 1-Isopropyl-1H-Pyrazole Derivative as a RET Kinase Inhibitor

| Compound ID | C3-Substituent | C5-Amine Linker | RET (wt) IC50 (nM) | RET (V804M) IC50 (nM) | Ba/F3-RET (wt) Cell Growth IC50 (nM) | Ba/F3-RET (V804M) Cell Growth IC50 (nM) |

| 15l | 5-cyclopropylisoxazol-3-yl | Carboxamide | 44 | 252 | 100 | 320 |

Data sourced from a study on 5-amino-1-isopropyl-1H-pyrazole-4-carboxamide derivatives.

This lead compound, 15l , not only shows high potency against wild-type RET but also maintains significant activity against the V804M gatekeeper mutant, which confers resistance to some existing inhibitors.

Antimicrobial Applications of 1-Isopropyl-1H-Pyrazole Derivatives

While the broader class of pyrazole derivatives is well-known for its antimicrobial properties, specific data on 1-isopropyl substituted analogs is more niche but emerging, particularly in the context of antitubercular agents.[2][5][6][7]

Antitubercular Activity

Tuberculosis, caused by Mycobacterium tuberculosis, remains a global health threat. The development of new drugs with novel mechanisms of action is crucial to combat drug-resistant strains. Certain diarylpyrazole derivatives featuring an isopropyloxy group have been investigated as inhibitors of M. tuberculosis CYP121A1, an essential enzyme for the bacterium's survival.

Table 2: Antimycobacterial Activity of a 1-Isopropyloxy-Substituted Pyrazole Derivative

| Compound ID | Description | Target | Binding Affinity (Kd, µM) | Antimycobacterial Activity (MIC90, µg/mL) |

| 11h | Isopropyloxy derivative of a 4-chloroaryl pyrazole | M. tuberculosis CYP121A1 | 17.72 | Not explicitly stated for this specific compound in the provided text, but the series showed MIC90 in the range of 3.95–12.03 |

Data from a study on imidazole and triazole diarylpyrazole derivatives.[8][9]

This highlights the potential of incorporating the isopropyl (or isopropyloxy) moiety in the design of novel antitubercular agents.

General Antibacterial and Antifungal Activity

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination [10]

-

Preparation of Inoculum: From a fresh culture plate, suspend several colonies of the test microorganism in sterile broth. Adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Compound Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in broth to obtain a range of concentrations.

-

Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (inoculum with a standard antibiotic) and a negative control (inoculum without any compound).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours for most bacteria.

-

Determination of MIC: The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.

Anti-inflammatory Potential of 1-Isopropyl-1H-Pyrazole Derivatives

The pyrazole scaffold is famously represented in the anti-inflammatory field by celecoxib, a selective COX-2 inhibitor.[11][12] While specific studies on 1-isopropyl-1H-pyrazole derivatives as anti-inflammatory agents are less common, recent research is beginning to explore this area.

One study on novel pyrazole derivatives for neuroprotective effects identified a compound, 6g , with potent anti-inflammatory activity.[10] Although the full structure of 6g is not detailed here, it belongs to a series of newly synthesized pyrazole derivatives.

Table 3: Anti-inflammatory Activity of a Novel Pyrazole Derivative

| Compound ID | Target Cytokine | IC50 (µM) |

| 6g | IL-6 | 9.562 |

| Dexamethasone (Reference) | IL-6 | 29.87 |

| Celecoxib (Reference) | IL-6 | 18.46 |

Data from a study on novel pyrazole derivatives for neuroprotective effects.[10]

This result is significant as compound 6g demonstrated superior potency in inhibiting IL-6 expression compared to the well-established anti-inflammatory drugs dexamethasone and celecoxib, highlighting the therapeutic potential of this class of pyrazole derivatives.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Cytokine Expression)

-

Cell Culture: Culture a relevant cell line, such as BV2 microglial cells, in appropriate media.

-

Stimulation: Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).

-

Inflammatory Challenge: Induce an inflammatory response by adding an inflammatory stimulus, such as lipopolysaccharide (LPS).

-

Incubation: Incubate the cells for a period sufficient to allow for cytokine expression (e.g., 6 hours).

-

Quantification of Cytokines: Harvest the cells or supernatant and quantify the expression of pro-inflammatory cytokines (e.g., IL-6, TNF-α) using methods such as quantitative reverse transcription PCR (qRT-PCR) for mRNA levels or ELISA for protein levels.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the cytokine expression.

Conclusion and Future Perspectives

The 1-isopropyl-1H-pyrazole scaffold has firmly established its importance in modern medicinal chemistry. Its synthetic accessibility and the favorable properties imparted by the 1-isopropyl group make it a highly attractive starting point for the design of novel therapeutic agents. As demonstrated in this guide, these derivatives have shown significant promise as anticancer agents, particularly as potent and selective kinase inhibitors. While their application in the antimicrobial and anti-inflammatory fields is less explored, the preliminary data is encouraging and warrants further investigation.

Future research in this area should focus on:

-

Broadening the Scope of Biological Screening: Systematically evaluating libraries of 1-isopropyl-1H-pyrazole derivatives against a wider range of biological targets, including various kinases, microbial strains, and inflammatory mediators.

-

Structure-Based Drug Design: Utilizing computational tools and structural biology to design next-generation derivatives with improved potency, selectivity, and pharmacokinetic profiles.

-

Exploration of Novel Therapeutic Areas: Investigating the potential of 1-isopropyl-1H-pyrazole derivatives in other disease areas where pyrazole-based compounds have shown promise, such as neurodegenerative diseases and metabolic disorders.

References

- BenchChem. (2025). A Comparative Guide to the Synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole: An Analysis of Reproducibility. BenchChem.

- BenchChem. (2025). Application of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole in Agrochemical Synthesis. BenchChem.

- Zhang, Y., et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), e2583820.

- de Oliveira, C. S., et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega, 8(19), 17045-17056.

- Patel, R., et al. (2025). Synthesis, characterization and antimicrobial activity of pyrazole derivatives. Indian Journal of Chemistry - Section B, 64B(9), 1234-1240.

- Kumar, A., & Kumar, R. (2021). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Chemical Reviews, 3(2), 113-142.

- Al-Duais, M. A., et al. (2022). Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors. RSC Medicinal Chemistry, 13(9), 1105-1114.

- Li, X., et al. (2008). Efficient and divergent synthesis of fully substituted 1H-pyrazoles and isoxazoles from cyclopropyl oximes. Organic Letters, 10(10), 1935-1938.

- Abdellattif, M. H. (2018).

- BenchChem. (2025). Application Notes and Protocols for the Derivatization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole for SAR Studies. BenchChem.

- Tsolaki, E., et al. (2017).

- El-Sayed, N. F., et al. (2022). Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. New Journal of Chemistry, 46(34), 16447-16465.

- Ali, N., et al. (2025).

- Bekhit, A. A., & Abdel-Aziem, T. (2005). Novel pyrazole derivatives as potential promising anti-inflammatory antimicrobial agents. Archiv der Pharmazie, 338(4), 167-174.

- Hu, C., et al. (2016). Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives. Chemical Biology & Drug Design, 87(5), 673-679.

- Sharma, A., et al. (2025).

- ResearchGate. (n.d.). The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds.

- El-Gazzar, A. R. B. A., et al. (2016). Synthesis and Biological Evaluation of N- Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent. Molecules, 21(9), 1155.

- Faria, J. V., et al. (2018).

- Abdel-Wahab, B. F., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Molecules, 28(6), 2535.

- Al-Omair, M. A. (2016). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Journal of Biological Sciences, 23(5), 614-620.

- Al-Duais, M. A., et al. (2022). Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibi - -ORCA - Cardiff University. RSC Medicinal Chemistry, 13(9), 1105-1114.

- Gümüş, M., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(5), 954-961.

- Abdel-Wahab, B. F., et al. (2015). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 20(6), 10606-10622.

- ResearchGate. (n.d.). The IC 50 values of anti-inflammatory activity, DPPH radical scavenging....

- Kaur, P., et al. (2022). Pyrazole as an anti-inflammatory scaffold. International journal of health sciences, 6(S5), 9698-9721.

- Hassan, A. S., et al. (2019). Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry, 35(1).

- Rana, A., et al. (2025). Recent Advances On Antiproliferative and Anti- inflammatory Potential Of Pyrazoline Derivatives. Biointerface Research in Applied Chemistry, 15(2), 16-34.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel pyrazole derivatives as potential promising anti-inflammatory antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 10. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. sciencescholar.us [sciencescholar.us]

Thermodynamic stability of pyrazole-3-carbaldehyde derivatives

An In-Depth Technical Guide to the Thermodynamic Stability of Pyrazole-3-Carbaldehyde Derivatives

Abstract

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized for its metabolic stability and versatile biological activity.[1][2] Pyrazole-3-carbaldehyde and its derivatives serve as critical building blocks for a vast array of pharmacologically active compounds.[3][4][5] Understanding the thermodynamic stability of these intermediates is not merely an academic exercise; it is a fundamental prerequisite for efficient synthesis, rational drug design, process scale-up, and the formulation of stable, effective pharmaceuticals. This guide provides a comprehensive exploration of the core principles governing the stability of pyrazole-3-carbaldehyde derivatives, synthesizing theoretical underpinnings with practical, field-proven methodologies for its assessment.

The Pyrazole Scaffold: An Introduction to its Inherent Stability

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its stability is rooted in its aromatic character, which confers a significant resonance stabilization energy.[6][7] This inherent stability makes the pyrazole scaffold resistant to many metabolic degradation pathways, a highly desirable trait in drug development.[8][9] Unlike metabolically labile heterocycles such as imidazole or oxazole, which can undergo oxidative cleavage, pyrazole rings generally exhibit enhanced stability against oxygenases like Cytochrome P450.[8] The introduction of a carbaldehyde group at the C3 position, however, introduces electronic complexities that directly influence the molecule's overall thermodynamic profile.

Core Determinants of Thermodynamic Stability

The stability of a pyrazole-3-carbaldehyde derivative is not a single, static property but a dynamic interplay of several structural and environmental factors.

Annular Tautomerism: The Dominant Equilibrium

For pyrazoles unsubstituted on a ring nitrogen, the most critical factor governing their behavior is annular tautomerism—the migration of a proton between the two ring nitrogen atoms.[2][10] This results in an equilibrium between two tautomeric forms. In the case of a 3-substituted pyrazole, this is the equilibrium between the 3-substituted and the 5-substituted tautomers.

Caption: Annular tautomerism in pyrazole-3-carbaldehyde.

The position of this equilibrium is dictated primarily by the electronic nature of the substituents on the ring.[11][12]

-

Electron-Withdrawing Groups (EWGs): Groups like the carbaldehyde (-CHO) itself, nitro (-NO2), or carboxyl (-COOH) are electron-withdrawing. Computational and experimental studies have shown that EWGs preferentially stabilize the tautomer where the substituent is at the C5 position.[12] Therefore, for the parent pyrazole-3-carbaldehyde, the 1H-pyrazole-5-carbaldehyde tautomer is often the more thermodynamically stable form in the equilibrium mixture.

-

Electron-Donating Groups (EDGs): Groups like alkyl (-CH3), amino (-NH2), or hydroxyl (-OH) are electron-donating. These groups tend to stabilize the tautomer where the substituent is at the C3 position.[12]

The solvent environment also plays a considerable role, with polar solvents capable of hydrogen bonding often influencing the tautomeric ratio.[12][13]

Substituent Effects Beyond Tautomerism

Substituents influence stability not just by directing tautomeric preference but also through direct electronic and steric effects. The introduction of bulky substituents can induce ring strain or hinder intermolecular interactions that would otherwise stabilize the crystal lattice.[14] Conversely, substituents capable of forming strong intermolecular interactions, such as hydrogen bonds, can significantly enhance the stability of the solid-state form.[14]

| Substituent Type (at other ring positions) | General Effect on Thermodynamic Stability | Rationale |

| Electron-Withdrawing Groups (e.g., -NO2, -CF3) | Generally increases thermal stability. | Lowers the energy of the π-system, making the ring less susceptible to oxidative degradation.[15] |

| Electron-Donating Groups (e.g., -NH2, -CH3) | Can either increase or decrease stability. | Can increase electron density, making the ring more susceptible to oxidation, but can also participate in stabilizing hydrogen bonds.[12] |

| Bulky Groups (e.g., -tBu, Phenyl) | May decrease stability in some cases. | Can introduce steric hindrance, preventing optimal crystal packing and weakening intermolecular forces.[14] |

| Hydrogen Bond Donors/Acceptors (e.g., -OH, -COOH) | Significantly increases solid-state stability. | Promotes the formation of robust hydrogen-bonding networks, leading to a more stable crystal lattice.[16][17] |

Intermolecular Interactions and Solid-State Packing

In the solid state, thermodynamic stability is synonymous with the stability of the crystal lattice. The energy of the lattice is a function of the intermolecular forces between molecules. For pyrazole derivatives, these are primarily:

-

N-H···N Hydrogen Bonding: The quintessential interaction in N-unsubstituted pyrazoles, leading to the formation of dimers, trimers, or polymeric chains (catemers).[17] This is a powerful stabilizing force.

-

C-H···O/N Hydrogen Bonding: The aldehyde oxygen is an effective hydrogen bond acceptor, leading to interactions that help organize the crystal packing.[16]

-

π-π Stacking: The aromatic pyrazole ring and any aryl substituents can engage in π-π stacking, contributing to lattice stability.[16][18]

The interplay of these forces determines the crystal packing and can lead to polymorphism, where a single compound crystallizes in multiple forms with different stabilities.[19]

Methodologies for Stability Assessment

A multi-faceted approach combining experimental and computational techniques is required for a thorough assessment of thermodynamic stability.

Caption: Integrated workflow for assessing the stability of pyrazole derivatives.

Experimental Protocol: Thermal Analysis

Objective: To determine the thermal stability, melting point, and decomposition profile of the solid material. Techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[20]

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of the pyrazole-3-carbaldehyde derivative into an aluminum TGA/DSC pan.

-

Instrument Setup (TGA):

-

Place the sample in the TGA furnace.

-

Set the atmosphere to an inert gas (e.g., Nitrogen) at a flow rate of 50 mL/min. This is critical to prevent oxidative degradation, isolating the inherent thermal stability.

-

Define the temperature program: Equilibrate at 30 °C, then ramp to 400 °C at a rate of 10 °C/min. The heating rate is a key parameter; 10 °C/min is a standard rate that provides good resolution without being excessively slow.

-

-

Instrument Setup (DSC):

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Use the same temperature program and atmosphere as the TGA analysis for direct comparison.

-

-

Data Analysis:

-

From TGA: Determine the onset temperature of decomposition, which is the primary indicator of thermal stability. Quantify the percentage of mass loss at different temperature intervals.

-

From DSC: Identify the melting point (endothermic peak). Observe any exothermic peaks, which may indicate decomposition or other phase transitions.

-

Experimental Protocol: Forced Degradation Study

Objective: To assess the stability of the derivative in solution under accelerated stress conditions, identifying potential degradation pathways and products.[21] This is a cornerstone of pharmaceutical development.

Methodology:

-